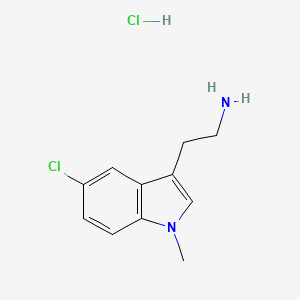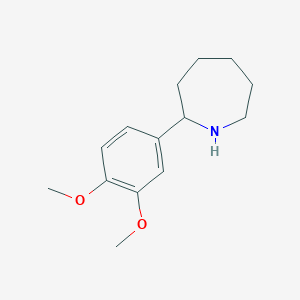![molecular formula C7H7F3N2O3S B3124923 4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol CAS No. 321341-11-1](/img/structure/B3124923.png)
4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol
Descripción general
Descripción
4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol is a chemical compound with the molecular formula C7H7F3N2O3S and a molecular weight of 256.2 g/mol.
Análisis De Reacciones Químicas
4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The trifluoro-3-butenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .
Comparación Con Compuestos Similares
4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfonyl]acetate: This compound has a similar trifluoro-3-butenyl group but differs in the core structure, which is an acetate instead of a pyrazol-5-ol.
4,4,4-Trifluorobutyric acid: This compound contains the trifluoro group but lacks the sulfonyl and pyrazol-5-ol moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(3,4,4-trifluorobut-3-enylsulfonyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3S/c8-4(6(9)10)1-2-16(14,15)5-3-11-12-7(5)13/h3H,1-2H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTHQGMOYZPMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN1)S(=O)(=O)CCC(=C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(4-chlorophenyl)carbamate](/img/structure/B3124850.png)

![(4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B3124867.png)
![N,N-dimethyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B3124869.png)






![3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B3124929.png)
![5-[4-(1H-imidazol-1-yl)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B3124934.png)
![2-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile](/img/structure/B3124940.png)
